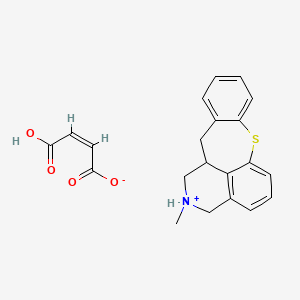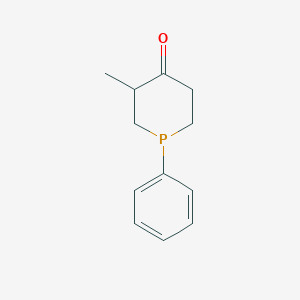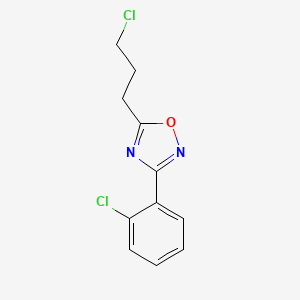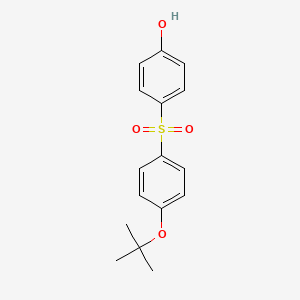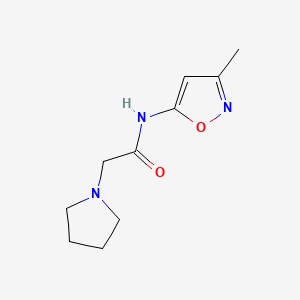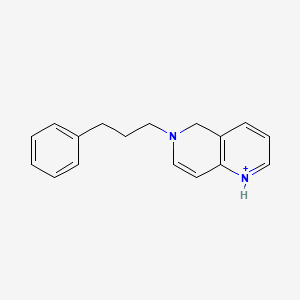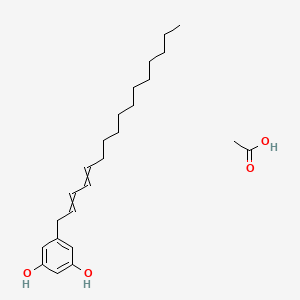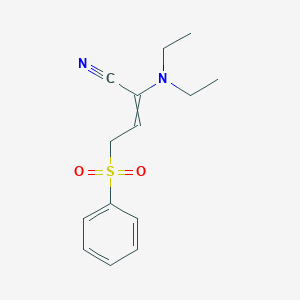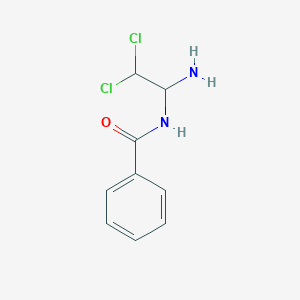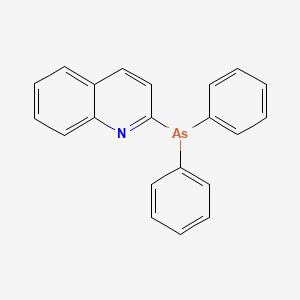
2-(Diphenylarsanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylarsanyl)quinoline is an organoarsenic compound that features a quinoline ring substituted with a diphenylarsanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsanyl)quinoline typically involves the reaction of quinoline with diphenylarsine chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the arsenic compound. The general reaction scheme is as follows:
Starting Materials: Quinoline and diphenylarsine chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the quinoline, facilitating the nucleophilic attack on the diphenylarsine chloride.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and implementing safety measures for handling organoarsenic compounds.
化学反応の分析
Types of Reactions
2-(Diphenylarsanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) species.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2-arsenic(V) oxide, while reduction can produce quinoline-2-arsenic(III) hydride.
科学的研究の応用
2-(Diphenylarsanyl)quinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways in diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, such as in the development of new polymers or electronic materials.
作用機序
The mechanism by which 2-(Diphenylarsanyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, disrupting normal cellular functions. The diphenylarsanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein structure.
類似化合物との比較
Similar Compounds
2-(Diphenylphosphino)quinoline: Similar structure but with a phosphine group instead of an arsenic group.
2-(Diphenylstibino)quinoline: Contains an antimony group instead of an arsenic group.
2-(Diphenylbismuthino)quinoline: Features a bismuth group in place of the arsenic group.
Uniqueness
2-(Diphenylarsanyl)quinoline is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, antimony, and bismuth analogs. The arsenic center can engage in unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry.
特性
CAS番号 |
91239-44-0 |
|---|---|
分子式 |
C21H16AsN |
分子量 |
357.3 g/mol |
IUPAC名 |
diphenyl(quinolin-2-yl)arsane |
InChI |
InChI=1S/C21H16AsN/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16H |
InChIキー |
LPIAKIQWMYFHLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


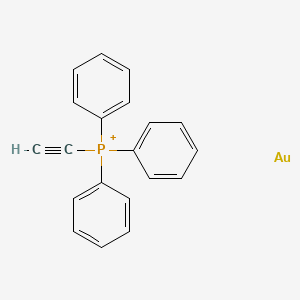
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
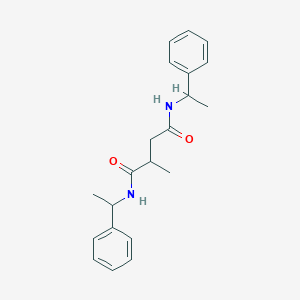
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
